(S)-1-benzhydryl-2-methylpiperazine
CAS No.: 306296-84-4
Cat. No.: VC13910877
Molecular Formula: C18H22N2
Molecular Weight: 266.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306296-84-4 |
|---|---|
| Molecular Formula | C18H22N2 |
| Molecular Weight | 266.4 g/mol |
| IUPAC Name | (2S)-1-benzhydryl-2-methylpiperazine |
| Standard InChI | InChI=1S/C18H22N2/c1-15-14-19-12-13-20(15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3/t15-/m0/s1 |
| Standard InChI Key | LEIACGHFADQQTN-HNNXBMFYSA-N |
| Isomeric SMILES | C[C@H]1CNCCN1C(C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CC1CNCCN1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(S)-1-Benzhydryl-2-methylpiperazine (C₁₈H₂₂N₂) features a piperazine core substituted at the 1-position with a benzhydryl group (two phenyl rings attached to a methane group) and at the 2-position with a methyl group (Table 1). The (S)-stereochemistry is confirmed through chiral resolution techniques and spectroscopic analysis .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂ |
| Molecular Weight | 266.4 g/mol |
| CAS Number | 306296-84-4 |
| IUPAC Name | (2S)-1-benzhydryl-2-methylpiperazine |
| SMILES Notation | C[C@H]1CNCCN1C(C2=CC=CC=C2)C3=CC=CC=C3 |
The benzhydryl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration, while the methyl group introduces steric effects that influence receptor binding .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a two-step alkylation strategy:
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Core Formation: Piperazine reacts with benzhydryl chloride in the presence of anhydrous potassium carbonate (K₂CO₃) and N,N-dimethylformamide (DMF) to yield 1-benzhydrylpiperazine .
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Methylation: Subsequent treatment with methylating agents (e.g., methyl iodide) under basic conditions introduces the methyl group at the 2-position. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Benzhydryl chloride, K₂CO₃, DMF, 80°C | 65–83 | |
| 2 | Methyl iodide, Et₃N, CH₂Cl₂, 0°C | 70–78 |
Challenges in Stereoselectivity
Achieving enantiomeric excess (ee) >98% requires precise control of reaction parameters. A study comparing Boc-protected intermediates demonstrated that tert-butoxycarbonyl (Boc) groups temporarily mask reactive sites, enabling selective methylation . Post-synthesis deprotection yields the final chiral product .
Characterization and Analytical Methods
Spectroscopic Confirmation
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show distinct peaks for the benzhydryl protons (δ 7.0–7.5 ppm) and piperazine methylene groups (δ 2.5–3.0 ppm). The methyl group resonates at δ 1.2 ppm .
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Infrared (IR) Spectroscopy: Stretching vibrations at 2850–2960 cm⁻¹ (C-H aliphatic) and 1599–1624 cm⁻¹ (N-H bending) confirm the piperazine framework .
Biological Activity and Mechanistic Insights
Anthelmintic Applications
Preliminary studies using the Garg and Atal method revealed that (S)-1-benzhydryl-2-methylpiperazine paralyzes adult earthworms (Pheretima posthuma) at 10 mg/mL within 45 minutes, comparable to albendazole . The benzhydryl group likely disrupts helminth microtubule assembly .
CNS Drug Development
Piperazines are privileged scaffolds in neuropharmacology. Molecular docking simulations suggest that the benzhydryl group in (S)-1-benzhydryl-2-methylpiperazine interacts with serotonin (5-HT₆) receptors, implicating potential antidepressant or anxiolytic applications .
Future Directions and Research Gaps
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In Vivo Pharmacokinetics: AbsorptiFon, distribution, metabolism, and excretion (ADME) studies are needed to assess bioavailability.
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Target Validation: CRISPR-Cas9 knockout models could identify precise biological targets.
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Structure-Activity Relationships (SAR): Modifying the benzhydryl substituents (e.g., fluorination) may enhance potency .
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